

# VTP50469 Fumarate: A Targeted Approach for Pediatric Acute Leukemia with MLL Rearrangements

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Compound of Interest		
Compound Name:	VTP50469 fumarate	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias represent a high-risk subtype of pediatric acute leukemia, particularly in infants, with a historically poor prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein Menin. **VTP50469 fumarate**, a potent and selective small molecule inhibitor of the Menin-MLL interaction, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data for VTP50469, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The data presented herein supports the continued investigation of VTP50469 and similar agents for the treatment of pediatric MLL-r acute leukemia.

### Introduction

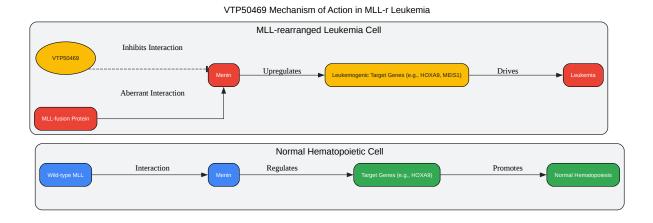
Chromosomal translocations involving the KMT2A gene (encoding MLL) are a hallmark of a significant subset of pediatric acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] These rearrangements give rise to oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly recruiting protein complexes that regulate gene expression, leading to the upregulation of key target genes such as HOXA9 and MEIS1.[1][3][4] The interaction between the MLL fusion protein and Menin is essential for this process, making it a



prime target for therapeutic intervention.[1][5] VTP50469 is an orally bioavailable small molecule designed to specifically disrupt the Menin-MLL interaction.[1][2][6]

## **Mechanism of Action**

VTP50469 functions by competitively binding to Menin at the site of its interaction with MLL fusion proteins.[5] This disruption prevents the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of leukemogenic target gene expression.[1][7] The subsequent effects include the induction of cellular differentiation and apoptosis in MLL-r leukemia cells.[1][6]



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VTP50469 Mechanism of Action in MLL-r Leukemia



# Quantitative Data In Vitro Potency

VTP50469 demonstrates potent and selective inhibition of proliferation in a panel of human MLL-r leukemia cell lines, with IC50 values in the low nanomolar range.

Cell Line	MLL Fusion	Leukemia Subtype	VTP50469 IC50 (nM)
MOLM13	MLL-AF9	AML	13
MV4;11	MLL-AF4	AML	17
RS4;11	MLL-AF4	B-ALL	25
SEMK2	MLL-AF4	B-ALL	27
KOPN8	MLL-ENL	B-ALL	15
NOMO1	MLL-AF9	AML	30
THP1	MLL-AF9	AML	37
HB11;19	MLL-TET1	B-ALL	36
ML2	MLL-AF6	AML	16
EOL1	MLL-TET1	AML	20
Murine MLL-AF9	MLL-AF9	AML	15

Data sourced from MedchemExpress.com[6]

# In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

VTP50469 has shown significant anti-leukemic activity in PDX models of pediatric MLL-r ALL.



PDX Model	MLL Fusion	Treatment	Outcome
MLL-r B-ALL	MLL-AF4	VTP50469 (30-60 mg/kg, BID)	Significant reduction in leukemia burden and prolonged survival.[1]
MLL-r AML	Various	VTP50469 (50mg/kg, BID, IP)	Significant reduction of leukemia burden in bone marrow, spleen, and peripheral blood.
Pediatric MLL-r ALL (7 PDXs)	Various	VTP50469 (120 mg/kg, BID x 28 days)	Maintained Complete Responses in 6 out of 7 PDXs.[9]

# **Experimental Protocols Cell Viability Assay**

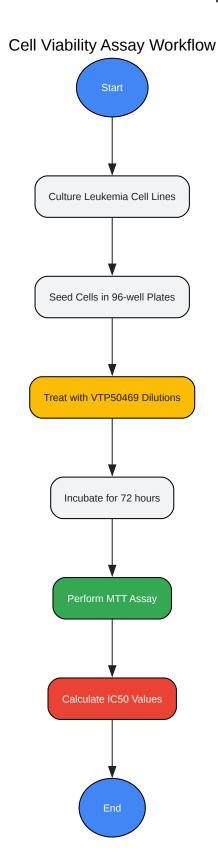
Purpose: To determine the half-maximal inhibitory concentration (IC50) of VTP50469 against leukemia cell lines.

#### Methodology:

- Cell Culture: MLL-rearranged and control leukemia cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10<sup>3</sup> cells per well.
- Compound Treatment: Cells are treated with serial dilutions of VTP50469 or DMSO as a vehicle control.
- Incubation: Plates are incubated for 72 hours.
- Viability Assessment: Cell viability is measured using a commercial assay such as the MTT assay. The absorbance is read on a plate reader.



• Data Analysis: IC50 values are calculated from the dose-response curves.



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#### Cell Viability Assay Workflow

# Patient-Derived Xenograft (PDX) Models

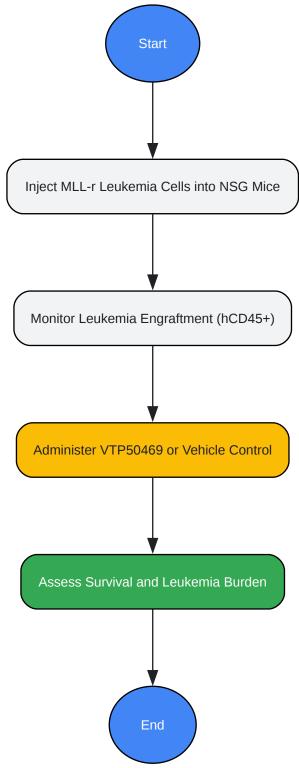
Purpose: To evaluate the in vivo efficacy of VTP50469 in a preclinical model that closely recapitulates human leukemia.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma NSG) are used.
- Cell Implantation: Patient-derived MLL-r leukemia cells are injected intravenously into the mice.
- Leukemia Engraftment Monitoring: Engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.
- Drug Administration: Once leukemia is established, mice are treated with VTP50469 (e.g., 120 mg/kg) or vehicle control, typically administered by oral gavage twice daily for 28 days.
- Efficacy Assessment: Anti-leukemic efficacy is assessed by monitoring survival and measuring leukemia burden in the peripheral blood, spleen, and bone marrow at the end of the study.



# Patient-Derived Xenograft (PDX) Model Workflow



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Patient-Derived Xenograft (PDX) Model Workflow



### **Future Directions**

The robust preclinical activity of VTP50469 has paved the way for clinical investigation. A clinical trial with SNDX-5613 (revumenib), a close analog of VTP50469, is currently enrolling pediatric patients with relapsed or refractory acute leukemia, including those with MLL rearrangements.[5] Future research will likely focus on combination therapies to further enhance the efficacy of Menin-MLL inhibitors and to overcome potential resistance mechanisms. The combination of VTP50469 with standard-of-care chemotherapy has already shown therapeutic enhancement in preclinical models.[9]

## Conclusion

**VTP50469 fumarate** is a highly promising, orally bioavailable inhibitor of the Menin-MLL interaction with demonstrated potent and selective anti-leukemic activity in preclinical models of pediatric MLL-rearranged acute leukemia. The data strongly supports its continued clinical development as a targeted therapy for this high-risk patient population. This technical guide provides a foundational understanding of VTP50469 for researchers and drug developers working to advance novel treatments for pediatric leukemia.

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